

# Structure-Activity Relationship of Cyclotheonellazole A Derivatives

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Compound of Interest		
Compound Name:	Cyclotheonellazole A	
Cat. No.:	B12429873	Get Quote

**Cyclotheonellazole A** is a complex macrocyclic peptide of marine origin that has garnered significant attention for its potent elastase inhibition.[1][2][3] The core structure features a unique  $\alpha$ -keto- $\beta$ -amino acid residue, which is believed to be essential for its mechanism of action, forming a tetrahedral transition state with the serine residue in the active site of elastase.[3] SAR studies on synthetic analogs and naturally occurring derivatives have begun to elucidate the key structural motifs required for high-affinity binding and potent inhibition.

# **Quantitative SAR Data**

The inhibitory activities of various **Cyclotheonellazole A** derivatives against human neutrophil elastase are summarized in the table below. The data is compiled from recent studies that have successfully synthesized CTL-A and a range of its analogs, as well as isolated new natural derivatives.



Compound	Key Structural Modification(s)	IC₅₀ (nM) vs. Human Neutrophil Elastase	Reference
Cyclotheonellazole A (1)	Natural Product	16.0 - 34.0	[3][4]
Analog 33	L-Phe replaced with L- Ala	> 10,000	[3]
Analog 34	D-Pro replaced with D-Ala	1,020	[3]
Analog 35	α-keto-β-amino acid reduced to α-hydroxy-β-amino acid	> 10,000	[3]
Analog 36	Sulfonic acid precursor to 38	6,500	[3]
Analog 37	TBS-protected phenol precursor to 38	> 10,000	[3]
Analog 38	Des-sodium salt of CTL-A	25.0	[3]
Analog 42	Saturated propenoyl side chain on thiazole	5,600	[3]
Cyclotheonellazole D (1)	Terminal hydantoin residue	16.0	[4]
Cyclotheonellazole E (2)	Terminal hydantoin residue	23.3	[4]
Cyclotheonellazole F (3)	Terminal hydantoin residue	20.3	[4]
Cyclotheonellazole G (4)	21.3	[4]	
Cyclotheonellazole H (5)	61.8	[4]	_



Cyclotheonellazole I 22.8 [4]
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#### Key Findings from SAR Data:

- The α-keto-β-amino acid moiety is critical: Reduction of the α-keto group to a hydroxyl group (Analog 35) results in a complete loss of activity, supporting its role as a key pharmacophore that interacts with the catalytic serine of elastase.[3]
- The sodium sulfonate group is important for potency: The des-sodium salt (Analog 38)
  retains high potency, but the synthetic precursors lacking the final sulfonic acid moiety
  (Analogs 36 and 37) are significantly less active.[3]
- Specific amino acid residues are crucial: Replacement of L-Phe with the smaller L-Ala (Analog 33) or D-Pro with D-Ala (Analog 34) leads to a dramatic decrease in inhibitory activity, highlighting the importance of these residues for maintaining the macrocycle's bioactive conformation.[3]
- The propencyl side chain on the thiazole contributes to activity: Saturation of the vinyl group (Analog 42) reduces the potency, suggesting this group is involved in optimal binding.[3]
- Modifications at the terminus can be tolerated: The natural derivatives, Cyclotheonellazoles
  D-F, which feature a terminal hydantoin residue, exhibit potent nanomolar inhibition of
  elastase, indicating that this part of the molecule can be modified to potentially improve
  pharmacokinetic properties.[4]

## **Experimental Protocols**

The evaluation of **Cyclotheonellazole A** derivatives relies on robust biochemical assays to determine their inhibitory potency against target proteases.

## **Human Neutrophil Elastase (HNE) Inhibition Assay**

A standardized in vitro assay is used to measure the half-maximal inhibitory concentration ( $IC_{50}$ ) of the compounds.

Materials:



- Human Neutrophil Elastase (HNE), sourced commercially.
- Fluorogenic substrate: MeO-Suc-Ala-Ala-Pro-Val-AMC.
- Assay Buffer: Typically 0.1 M HEPES buffer (pH 7.5) containing 0.5 M NaCl and 0.05%
   Triton X-100.
- Test compounds (CTL-A derivatives) dissolved in DMSO.
- Positive control inhibitor (e.g., Sivelestat).

#### Procedure:

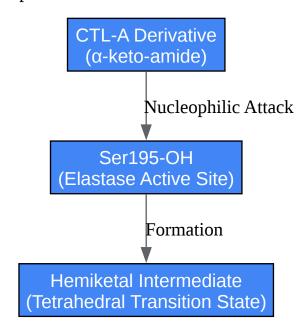
- The assay is conducted in a 96-well plate format.
- A solution of HNE in the assay buffer is pre-incubated with varying concentrations of the test compound (or DMSO as a vehicle control) for a defined period (e.g., 15 minutes) at room temperature.
- The enzymatic reaction is initiated by adding the fluorogenic substrate to the wells.
- The fluorescence intensity (excitation at ~380 nm, emission at ~460 nm) is monitored over time using a plate reader.
- The rate of reaction is calculated from the linear phase of the fluorescence curve.
- The percent inhibition for each compound concentration is determined relative to the DMSO control.
- IC<sub>50</sub> values are calculated by fitting the concentration-response data to a suitable sigmoidal dose-response model using graphing software.

# **Visualizations: Pathways and Workflows**

Diagrams created using the DOT language provide a clear visual representation of the underlying biological pathways and experimental processes.

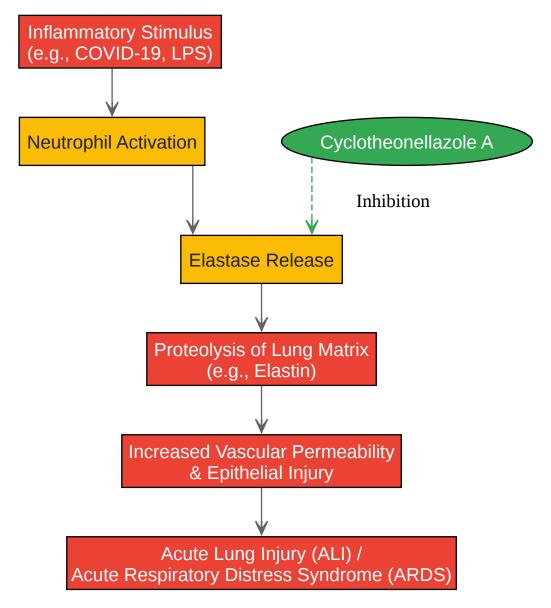


#### Proposed Mechanism of Elastase Inhibition





#### Role of Elastase in Acute Lung Injury





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